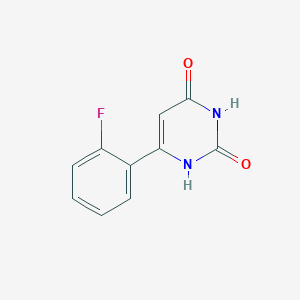

6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Description

6-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine-dione derivative characterized by a 2-fluorophenyl substituent at the 6-position of the pyrimidine ring. The fluorine atom at the ortho position of the phenyl ring introduces electronic effects (e.g., electron-withdrawing) and steric constraints, which can modulate binding affinity to biological targets and physicochemical properties such as solubility and metabolic stability .

Propriétés

IUPAC Name |

6-(2-fluorophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHLNQIUTXAYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)NC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Condensation Reaction: The starting materials, such as 2-fluorobenzaldehyde and guanidine, undergo a condensation reaction to form an intermediate.

Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the pyrimidinedione core.

Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 6-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds related to 6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione can exhibit significant anticancer properties. For instance, derivatives of pyrimidine-2,4-dione have been synthesized and evaluated for their inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP-1 are particularly valuable in cancer therapy as they can enhance the efficacy of DNA-damaging agents used in chemotherapy .

2. Antiviral Properties

The compound has also been investigated for its antiviral activity. A study highlighted the synthesis of various pyrimidine derivatives that showed promise against HIV. The structural modifications of these compounds were designed to enhance their potency and selectivity against viral targets, highlighting the versatility of pyrimidine derivatives in antiviral drug design .

3. Ion Channel Modulation

Another area of interest is the modulation of ion channels. Novel thieno- and furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potential modulators of TRPC5 channels. These channels are implicated in various physiological processes and diseases, making them attractive targets for therapeutic intervention . The ability to modulate ion channels can lead to advancements in treatments for conditions related to calcium signaling dysregulation.

Synthesis and Characterization

The synthesis of 6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions that allow for the introduction of functional groups that enhance biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

| Synthesis Method | Key Reagents | Yield (%) | Characterization Techniques |

|---|---|---|---|

| Multi-component reaction | α-chloroketone, aliphatic isocyanate | 73% | NMR, IR Spectroscopy |

| Cyclization reactions | p-toluidine, Pd-catalysts | Variable | Mass Spectrometry |

Case Studies

Case Study 1: PARP-1 Inhibition

In a recent study, a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and tested for PARP-1 inhibition. The results indicated that certain modifications significantly increased their inhibitory potency against cancer cell lines such as MCF-7 and HCT116. This underscores the potential of this compound class in developing targeted cancer therapies.

Case Study 2: Antiviral Activity Against HIV

Another research project focused on the synthesis of pyrimidine derivatives aimed at combating HIV resistance. The study demonstrated that specific structural features contributed to enhanced antiviral activity, suggesting a pathway for developing new antiviral agents based on the pyrimidine scaffold.

Mécanisme D'action

The mechanism by which 6-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Position : The 2-fluorophenyl group (as in 12j) results in lower melting points and yields compared to para-substituted analogs (e.g., 4-fluorophenyl), likely due to steric hindrance during synthesis .

- Bioactivity : Fluorinated derivatives with trifluoromethyl groups (e.g., compound in ) exhibit enhanced herbicidal activity, suggesting synergistic effects between fluorine and other electron-withdrawing substituents.

- Electronic Properties: Pyrido[2,3-d]pyrimidine derivatives (e.g., 6b) show lower HOMO-LUMO gaps (3.91–4.10 eV) compared to non-fused pyrimidines, improving charge transfer capabilities .

Physicochemical and Computational Insights

- HOMO-LUMO Gaps : Fluorinated pyrido[2,3-d]pyrimidines (e.g., 6b) exhibit narrow band gaps (ΔE = 3.91 eV), enhancing electron acceptor properties critical for interactions with biological targets .

- Hydrogen Bonding: Fluorine in 2-fluorophenyl derivatives participates in hydrogen bonding (e.g., with Arg98 and Thr176 in PPO), improving binding affinity compared to non-fluorinated analogs .

- Solubility: Amino-substituted derivatives (e.g., 6-amino-1-(4-fluorophenyl)pyrimidine-2,4-dione) may exhibit improved aqueous solubility due to polar amino groups .

Activité Biologique

6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-amino-1-(2-fluorophenyl)pyrimidine-2,4-dione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is . The presence of a fluorine atom in the phenyl ring enhances its lipophilicity and potentially its bioactivity.

The biological activity of 6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting specific enzymes involved in cancer progression. For instance, it interacts with DNA methyltransferase 1 (DNMT1), leading to changes in DNA methylation patterns that can affect gene expression and cellular proliferation .

- Antimicrobial Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus species .

- Anticancer Properties : The compound has been evaluated for its anticancer effects. In vitro studies have demonstrated cytotoxicity against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The IC50 values reported for these cell lines suggest promising anticancer potential .

Table 1: Summary of Biological Activities

| Biological Activity | Target/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| DNMT1 Inhibition | DNA Methylation | 0.0227 | |

| Antimicrobial | E. coli | Not specified | |

| Anticancer | A549 | 40.54 | |

| Anticancer | Caco-2 | 29.77 |

In Vitro Studies

In a study focused on the anticancer properties of pyrimidine derivatives, 6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione was tested against various cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.

Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of pyrimidine derivatives highlighted that compounds containing fluorinated phenyl groups exhibited enhanced antibacterial activity. The presence of the fluorine atom likely contributes to increased membrane permeability and interaction with microbial targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.